3-Benzamidopyridine-4-carboxylic acid
Overview
Description
3-Benzamidopyridine-4-carboxylic acid is a heterocyclic compound . It has a molecular weight of 242.23 . The IUPAC name for this compound is 3-(benzoylamino)isonicotinic acid .
Molecular Structure Analysis
The InChI code for 3-Benzamidopyridine-4-carboxylic acid is 1S/C13H10N2O3/c16-12(9-4-2-1-3-5-9)15-11-8-14-7-6-10(11)13(17)18/h1-8H,(H,15,16)(H,17,18)
. This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
3-Benzamidopyridine-4-carboxylic acid is a powder at room temperature .
Scientific Research Applications
Synthetic Chemistry and Functionalization Reactions
One area of application involves the synthesis and functionalization of pyridine derivatives. Yıldırım et al. (2005) conducted experimental and theoretical studies on the functionalization reactions of pyrazole-carboxylic acid and acid chloride with diaminopyridine, exploring the synthesis of novel compounds and their structural determination through spectroscopic methods. This research indicates the potential of pyridine derivatives for creating diverse chemical structures through targeted functionalization reactions (Yıldırım, Kandemirli, & Demir, 2005).
Crystal Growth and Design
In the field of crystallography, Bhogala and Nangia (2003) presented the synthesis of cocrystals involving cyclohexanetricarboxylic acid with pyridine homologues, demonstrating the formation of complex hydrogen bond networks. This study showcases the utility of pyridine derivatives in designing molecular complexes with specific structural properties, offering insights into the development of materials with tailored characteristics (Bhogala & Nangia, 2003).
Luminescence and Magnetic Properties
Research on metal-organic frameworks (MOFs) incorporating pyridine and carboxylic acid derivatives reveals their potential for applications in luminescence and magnetic properties. Majumder et al. (2006) synthesized coordination complexes using benzenetetracarboxylic acid and N-donor coligands, including pyridine derivatives, exploring their structural, luminescent, and magnetic characteristics. These findings highlight the versatility of pyridine-carboxylic acid derivatives in constructing MOFs with desirable functional properties (Majumder et al., 2006).
Antibacterial Activity
On the medicinal chemistry front, the synthesis and antibacterial activity of benzamide derivatives, including those related to pyridine and carboxylic acid functionalities, have been investigated. Mobinikhaledi et al. (2006) synthesized N-(3-Hydroxy-2-pyridyl)benzamides and evaluated their in vitro antibacterial activity, indicating the potential of these compounds for developing new antibacterial agents (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-benzamidopyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-12(9-4-2-1-3-5-9)15-11-8-14-7-6-10(11)13(17)18/h1-8H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRGBJYDSHESTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzamidopyridine-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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